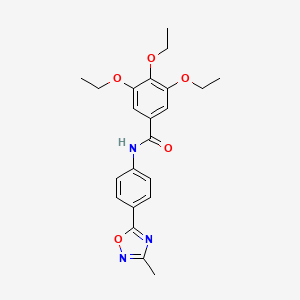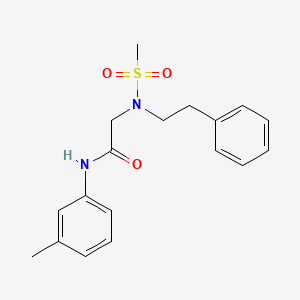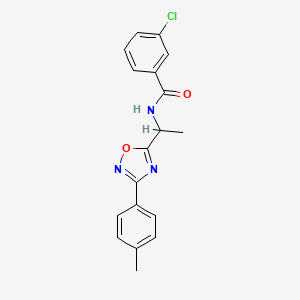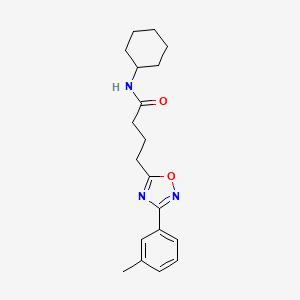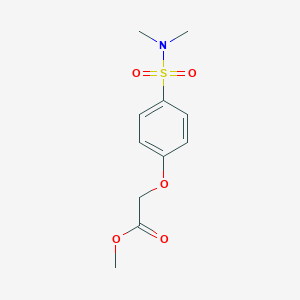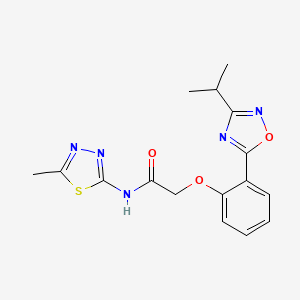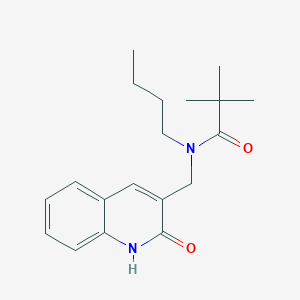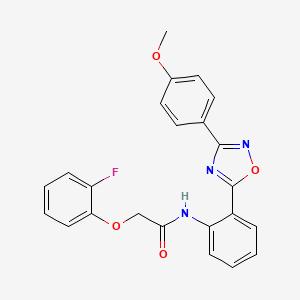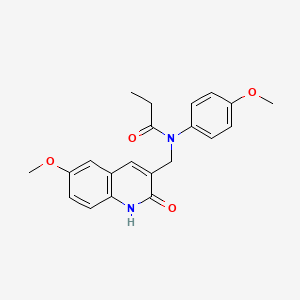
1-benzoyl-N-cyclooctylindoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-cyclooctylindoline-5-sulfonamide, also known as BINA-5, is a chemical compound that has been studied for its potential therapeutic applications in the field of neuroscience. It belongs to the class of indoline sulfonamides, which have been shown to modulate the activity of various ion channels and receptors in the brain.
Mecanismo De Acción
1-benzoyl-N-cyclooctylindoline-5-sulfonamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound can modulate the release of neurotransmitters and regulate the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in synaptic plasticity and learning and memory processes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzoyl-N-cyclooctylindoline-5-sulfonamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 1-benzoyl-N-cyclooctylindoline-5-sulfonamide and related indoline sulfonamides. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the study of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest for future research.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-cyclooctylindoline-5-sulfonamide involves several steps, including the preparation of the starting materials and the formation of the indoline ring system. The most commonly used method for synthesizing this compound is through a multistep process that involves the reaction of 1-benzoyl-2-methylindoline with cyclooctylamine and sulfamic acid.
Aplicaciones Científicas De Investigación
1-benzoyl-N-cyclooctylindoline-5-sulfonamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various ion channels and receptors in the brain, including the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-benzoyl-N-cyclooctyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-23(18-9-5-4-6-10-18)25-16-15-19-17-21(13-14-22(19)25)29(27,28)24-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-14,17,20,24H,1-3,7-8,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPWFDPRSGPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


